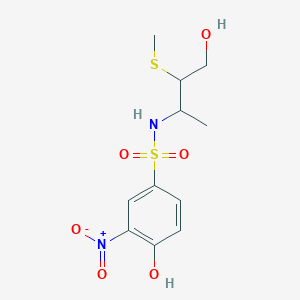
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide, also known as HMSB, is a sulfonamide compound that has been studied for its potential therapeutic applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases and protein kinase C, which are involved in cell proliferation and angiogenesis. In bacteria and fungi, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and metabolism.
Biochemical and Physiological Effects:
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. In cancer cells, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to induce cell cycle arrest and inhibit the expression of various oncogenes. In bacteria and fungi, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to disrupt cell wall synthesis and metabolism, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide in lab experiments is its broad range of potential therapeutic applications. Another advantage is its relatively low toxicity compared to other sulfonamide compounds. However, a limitation of using 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of more effective delivery methods for 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide could improve its bioavailability and efficacy in vivo.
Métodos De Síntesis
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-hydroxy-3-methylbutan-2-one with sodium sulfite, followed by nitration and sulfonation reactions. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Aplicaciones Científicas De Investigación
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, antimicrobial therapy, and neuroprotection. In cancer treatment, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial therapy, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to have antibacterial and antifungal properties. In neuroprotection, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to protect against neuronal damage and improve cognitive function.
Propiedades
IUPAC Name |
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6S2/c1-7(11(6-14)20-2)12-21(18,19)8-3-4-10(15)9(5-8)13(16)17/h3-5,7,11-12,14-15H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYBALAEKGWLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)SC)NS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)
![3-[[4-(Dimethylamino)benzoyl]amino]-2-methoxypropanoic acid](/img/structure/B6633325.png)
![2-methoxy-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonylamino)propanoic acid](/img/structure/B6633328.png)
![3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633339.png)
![3-[(4-Bromo-2-methoxybenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633347.png)
![N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B6633354.png)
![N-[(4-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6633355.png)
![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)
![4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6633363.png)
![4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol](/img/structure/B6633368.png)
![2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid](/img/structure/B6633374.png)
![2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6633386.png)
![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)
